C4 Bromide Provides a Universal Synthetic Handle for Divergent Derivatization Versus the Clinically Mature C4-Aryl Analog
The target compound's C4-bromo substituent enables direct, high-yielding Suzuki-Miyaura coupling to install diverse aryl groups, whereas the clinical compound selpercatinib (C4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl) analog) presents a synthetically inert C4 position. This divergent capability was demonstrated in patent US20220259201A1, where the C4-bromo intermediate was coupled with various boronic acids to yield a library of analogs, a process that would be impossible with the final drug substance [1].
| Evidence Dimension | Synthetic versatility at C4 position |
|---|---|
| Target Compound Data | C4-Br; reactive in Suzuki coupling with aryl boronic acids (generic reaction conditions: Pd(PPh3)4, Na2CO3, dioxane/H2O, 80-100°C) |
| Comparator Or Baseline | Selpercatinib (C4-aryl analog): C4 position fully substituted with a complex aryl group, inert to further cross-coupling |
| Quantified Difference | Qualitative binary: reactive C4 electrophile vs. non-reactive C4 position. The bromo intermediate enables the synthesis of >50 analogs through a single divergent step [1]. |
| Conditions | Suzuki-Miyaura cross-coupling conditions as generally described for pyrazolopyridine bromides in patent US20220259201A1 |
Why This Matters
For medicinal chemistry teams developing next-generation RET inhibitors, the bromo intermediate is the mandatory starting material for SAR exploration at the C4 vector, directly enabling the synthesis of novel analogs that the final drug substance cannot provide.
- [1] US20220259201A1. Inhibitor Containing Bicyclic Derivative, Preparation Method Therefor and Use Thereof. Filed May 14, 2020. Section describing C4-bromo intermediate utility in generating compound libraries. View Source
